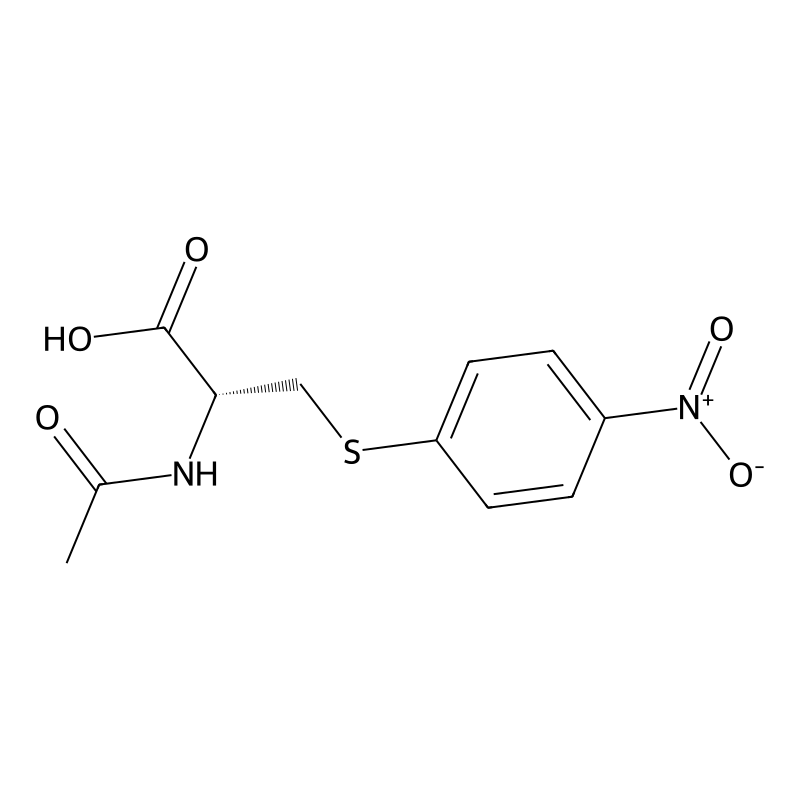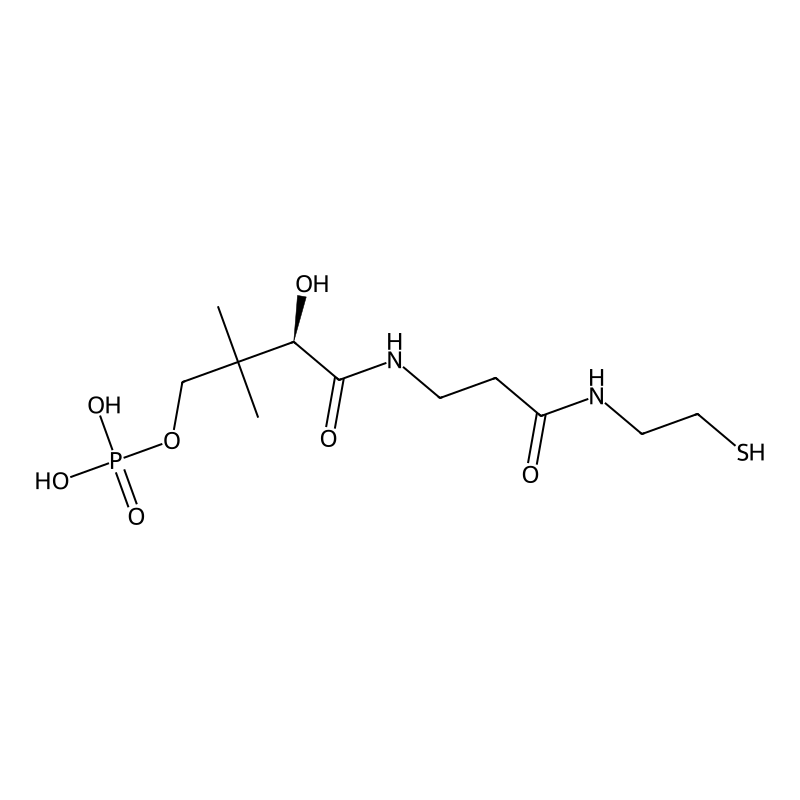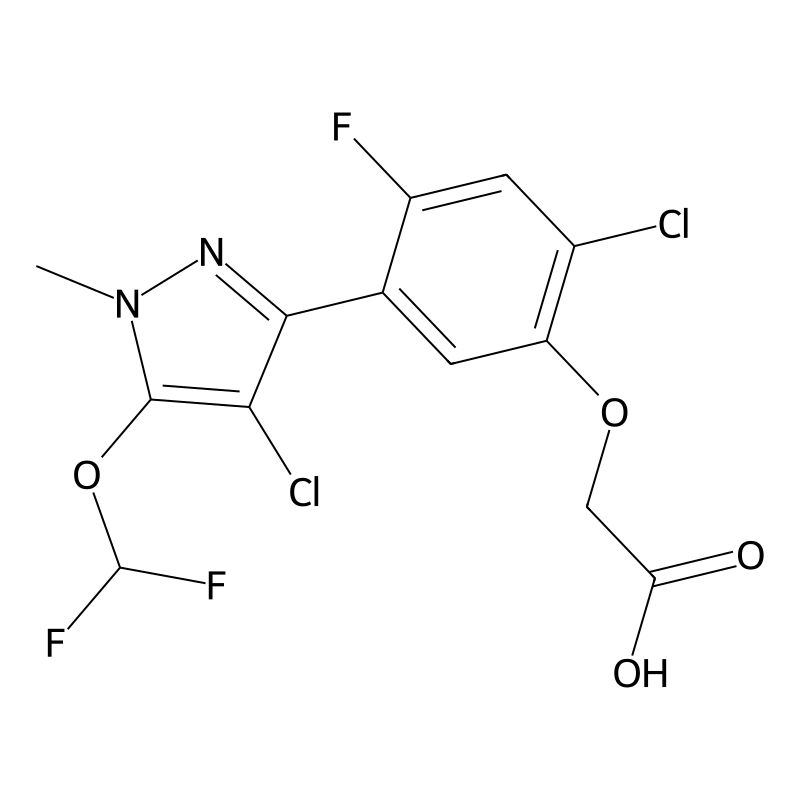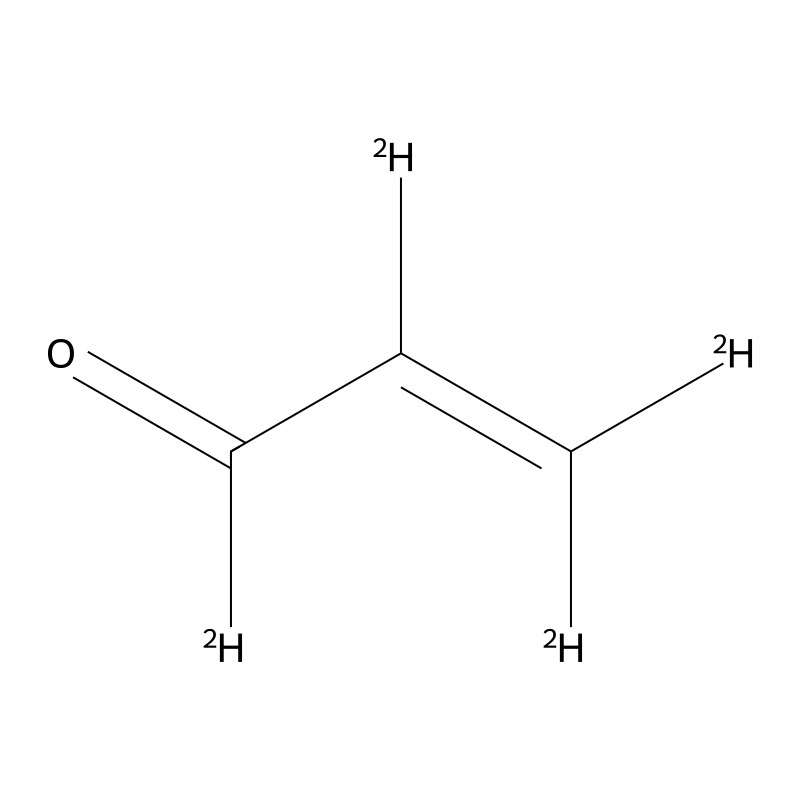N-Acetyl-S-(4-nitrophenyl)-L-cysteine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
N-Acetyl-S-(4-nitrophenyl)-L-cysteine is a synthetic compound characterized by the molecular formula C₁₁H₁₂N₂O₅S and a molecular weight of approximately 284.286 g/mol. This compound features an acetyl group, a nitrophenyl group, and a cysteine moiety, making it notable for its potential applications in biochemical research and pharmaceutical development. The structure includes a sulfur atom bonded to a 4-nitrophenyl group, which contributes to its unique chemical properties and reactivity .
- Xenobiotics containing aromatic thiol groups undergo conjugation with L-cysteine, catalyzed by enzymes like N-acetyltransferase.
- L-4-Nitrophenylmercapturic acid mimics this conjugation process, aiding in the study of this detoxification pathway.
Biomarker for Exposure to Aromatic Nitro Compounds:
N-Acetyl-S-(4-nitrophenyl)-L-cysteine, also known as L-4-nitrophenylmercapturic acid (L-NPCA), is a major urinary metabolite of several aromatic nitro compounds, including nitrobenzene, nitrotoluene, and chloramphenicol []. This means that when an organism is exposed to these chemicals, their body breaks them down, and L-NPCA is one of the resulting products excreted in the urine.
Due to this characteristic, L-NPCA is widely used as a non-invasive biomarker for exposure to aromatic nitro compounds. By measuring the levels of L-NPCA in urine, researchers can assess the extent of exposure to these chemicals in individuals or populations []. This information is valuable in various fields, including occupational health studies, environmental monitoring, and forensic investigations.
- Nucleophilic Substitution: The sulfur atom can participate in nucleophilic substitution reactions due to its electron-rich nature.
- Acetylation Reactions: The acetyl group can be modified or removed under specific conditions, leading to derivatives that may exhibit different biological activities.
- Redox Reactions: As a thiol-containing compound, it can undergo oxidation to form disulfides or sulfoxides, which may influence its biological activity .
Research indicates that N-Acetyl-S-(4-nitrophenyl)-L-cysteine exhibits significant biological activities, including:
- Antioxidant Properties: The compound has been shown to scavenge free radicals, potentially offering protective effects against oxidative stress.
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.
- Cytotoxic Effects: Some studies suggest that it may induce cytotoxicity in certain cancer cell lines, indicating potential as an anticancer agent .
The synthesis of N-Acetyl-S-(4-nitrophenyl)-L-cysteine typically involves the following steps:
- Acetylation of L-Cysteine: L-Cysteine is treated with acetic anhydride or acetyl chloride to introduce the acetyl group.
- Nitration of the Phenol: The introduction of the nitro group onto the phenolic ring is achieved through electrophilic aromatic nitration using nitric acid and sulfuric acid.
- Formation of the Thiol Linkage: The final step involves linking the nitrophenyl group through a thioether bond to the sulfur atom of the cysteine derivative .
N-Acetyl-S-(4-nitrophenyl)-L-cysteine has several applications across various fields:
- Biochemical Research: Used as a probe in studies involving thiol chemistry and protein interactions.
- Pharmaceutical Development: Investigated for its potential as an antioxidant and anticancer agent.
- Analytical Chemistry: Employed in assays for measuring thiol concentrations or studying enzyme kinetics .
Interaction studies involving N-Acetyl-S-(4-nitrophenyl)-L-cysteine have explored its binding affinity with various biomolecules:
- Protein Binding: Research has indicated that this compound can bind to specific proteins, potentially altering their function or stability.
- Metal Ion Interaction: The compound may also interact with metal ions, affecting their bioavailability and reactivity in biological systems .
Several compounds share structural similarities with N-Acetyl-S-(4-nitrophenyl)-L-cysteine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| N-Acetyl-L-cysteine | Contains only an acetyl group on cysteine | Lacks the nitrophenyl moiety; primarily studied for antioxidant properties. |
| S-(4-Nitrophenyl)-L-cysteine | Contains a nitrophenyl group but no acetyl group | More reactive due to the absence of acetylation; used in enzyme studies. |
| N-acetylcysteamine | Similar structure but with an amine instead of thiol | Exhibits different biological activities related to amines rather than thiols. |
| S-methyl-L-cysteine | Methylated form of cysteine | Different reactivity profile; often used in metabolic studies. |
The presence of both an acetyl and a nitrophenyl group in N-Acetyl-S-(4-nitrophenyl)-L-cysteine distinguishes it from these similar compounds, contributing to its unique chemical behavior and potential applications in research and medicine .








